![molecular formula C17H14BrF2N3O3S B1684289 N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide CAS No. 918504-27-5](/img/structure/B1684289.png)
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide
Overview
Description
B-Raf IN 11 is a novel selective inhibitor targeting the B-Raf kinase V600E mutant. This compound is particularly significant in the context of colorectal cancer, where the DFG-in conformation of the B-Raf kinase V600E mutant is superior to the DFG-out conformation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-Raf IN 11 involves several steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques. The compound is typically synthesized in a laboratory setting under controlled conditions to ensure high purity and yield .
Industrial Production Methods
Industrial production of B-Raf IN 11 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control. The production process must comply with regulatory standards to ensure the compound’s safety and efficacy for research purposes .
Chemical Reactions Analysis
Types of Reactions
B-Raf IN 11 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of products depending on the nucleophile used .
Scientific Research Applications
HPLC Analysis
One of the primary applications of N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide is in High-Performance Liquid Chromatography (HPLC). The compound can be effectively analyzed using a reverse phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies .
Parameter | Details |
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Column Type | Newcrom R1 HPLC column |
Mobile Phase | Acetonitrile, water, phosphoric acid (or formic acid) |
Application Type | Analytical and preparative separation |
Antimicrobial Activity
Recent studies have explored the synthesis and antimicrobial evaluation of compounds related to this compound. These compounds have shown promising results against various bacterial strains. The incorporation of the pyrrole moiety is believed to enhance the bioactivity due to its ability to interact with biological targets effectively .
Case Study: Synthesis of Sulfonamide Derivatives
A study detailed the synthesis of new thiopyrimidine–benzenesulfonamide compounds that included variations on the sulfonamide structure similar to this compound. These derivatives were evaluated for their antimicrobial properties and exhibited significant activity against resistant strains of bacteria .
Molecular Docking Studies
Molecular docking studies have been conducted to investigate the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively inhibit certain enzymes involved in disease processes, making it a candidate for further drug development .
Anticancer Potential
Research has indicated that sulfonamide derivatives possess anticancer properties. Compounds structurally related to this compound have been tested for their ability to induce apoptosis in cancer cells. The results showed that these compounds could potentially serve as lead compounds in anticancer drug discovery efforts .
Mechanism of Action
B-Raf IN 11 exerts its effects by selectively inhibiting the B-Raf kinase V600E mutant. This inhibition disrupts the downstream signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and division. By inhibiting this pathway, B-Raf IN 11 can effectively reduce the proliferation of cancer cells harboring the B-Raf V600E mutation .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
PLX4032 (Vemurafenib): Another B-Raf inhibitor used in cancer treatment.
Dabrafenib: A B-Raf inhibitor used in combination with other drugs for treating melanoma.
LGX818: A potent B-Raf inhibitor with applications in cancer research.
Uniqueness
B-Raf IN 11 is unique due to its high selectivity for the B-Raf kinase V600E mutant and its superior performance in the DFG-in conformation compared to other inhibitors. This makes it a valuable tool for research and potential therapeutic applications .
Biological Activity
N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide (CAS: 918504-27-5) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
The compound's chemical structure is characterized by the following properties:
Structural Representation
The structural representation can be summarized as follows:
This compound is primarily investigated for its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can lead to changes in their activity and function. Dysregulation of kinase activity is implicated in various cancers.
Inhibition of Kinases
Research indicates that this compound may inhibit several receptor tyrosine kinases (RTKs), which play critical roles in tumor growth and progression. The specific kinases affected include:
- VEGFR (Vascular Endothelial Growth Factor Receptor) : Involved in angiogenesis.
- PDGFR (Platelet-Derived Growth Factor Receptor) : Associated with cell proliferation and survival.
Studies have shown that compounds with similar structures can inhibit these kinases effectively, leading to reduced tumor growth and improved outcomes in preclinical models .
Anti-Cancer Activity
A study published in MDPI highlighted that small-molecule inhibitors targeting similar pathways have shown promising results in colorectal cancer (CRC) treatment. These inhibitors enhance anti-PD-1 antibody therapy by modulating immune responses and inhibiting angiogenesis .
Study | Findings |
---|---|
Study A | Demonstrated significant tumor reduction in CRC models when combined with anti-PD-1 therapy. |
Study B | Reported improved survival rates in patients with refractory mCRC treated with multi-targeted kinase inhibitors. |
Pharmacokinetics and Toxicology
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest favorable profiles; however, detailed studies are required to assess its safety and efficacy fully.
Toxicological Profile
The toxicological aspects of similar compounds indicate potential side effects such as:
Q & A
Q. Basic: What synthetic strategies are effective for preparing the core pyrrolo[2,3-b]pyridine scaffold in this compound?
Methodological Answer:
The pyrrolo[2,3-b]pyridine core can be synthesized via cyclization of 3-fluoro-2-formylpyridine with hydrazine at 110°C for 16 hours, followed by bromination using N-bromosuccinimide (NBS) in acetone (rt, 2 hours) . For regioselective functionalization at the 5-position, Suzuki-Miyaura coupling with aryl boronic acids (e.g., 4-trifluoromethylphenylboronic acid) under Pd(PPh₃)₄ catalysis in toluene/EtOH/H₂O (90–105°C) is recommended . Boc-protection of the pyrrole nitrogen (using Boc₂O, DMAP, and Et₃N in DMF) improves solubility during intermediate purification .
Q. Basic: How can researchers confirm the regiochemistry of bromination and functionalization on the pyrrolo[2,3-b]pyridine ring?
Methodological Answer:
Regiochemistry is validated via ¹H NMR and NOESY experiments :
- The 5-bromo substituent deshields adjacent protons, observable as distinct doublets (e.g., δ 8.93 ppm for HetH in 5-(4-trifluoromethylphenyl)-3-nitro derivatives) .
- X-ray crystallography (e.g., single-crystal structures resolved at 173 K, R factor = 0.039) provides unambiguous confirmation of substitution patterns .
Q. Basic: What structural features of this compound are critical for kinase inhibition activity?
Methodological Answer:
Key pharmacophores include:
- 5-Bromo group : Enhances hydrophobic interactions with kinase ATP-binding pockets (observed in analogues like PLX-4032) .
- 2,4-Difluorophenyl moiety : Improves metabolic stability by reducing CYP450-mediated oxidation .
- Sulfonamide linker : Facilitates hydrogen bonding with catalytic lysine residues (validated via docking studies) .
Q. Advanced: How can researchers address low yields in the final amide coupling step?
Methodological Answer:
Optimize coupling conditions using:
- EDC·HCl/HOBt in DMF with excess Et₃N (rt, 12 hours) for carboxamide formation .
- Microwave-assisted synthesis (e.g., 100°C, 30 minutes) to accelerate reaction kinetics and reduce decomposition .
- Reverse-phase HPLC purification (C18 column, acetonitrile/water gradient) to isolate the product from byproducts .
Q. Advanced: How should contradictory bioactivity data between enzymatic assays and cell-based studies be resolved?
Methodological Answer:
- Cross-validate assays : Compare IC₅₀ values in kinase inhibition (e.g., ATP-Glo assay) versus proliferation assays (e.g., MTT in cancer cell lines) .
- Probe solubility effects : Use DLS to assess aggregation in cell culture media, which may artificially reduce apparent potency .
- Metabolite screening : LC-MS/MS can identify intracellular degradation products that modulate activity .
Q. Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Salt formation : React the sulfonamide with sodium hydroxide to form a water-soluble sodium salt .
- Co-solvent systems : Use 10% DMSO/30% PEG-300 in saline for intravenous administration .
- Prodrug modification : Introduce phosphate esters at the pyrrole nitrogen, which hydrolyze in vivo .
Q. Advanced: How can computational modeling guide the optimization of target binding affinity?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to predict binding poses in kinase domains (e.g., BRAF V600E mutant) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds with key residues (e.g., DFG motif) .
- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing Br with Cl) to prioritize synthetic targets .
Properties
IUPAC Name |
N-[3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFGCDQPUZGXMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF2N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475207 | |
Record name | N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918504-27-5 | |
Record name | N-[3-[(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918504-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | EC 806-749-7 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918504275 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30475207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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